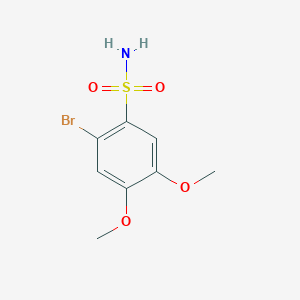
2-溴-4,5-二甲氧基苯磺酰胺
描述
2-Bromo-4,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethoxybenzenesulfonamide consists of a benzene ring substituted with two methoxy groups, a bromine atom, and a sulfonamide group . The molecular weight of the compound is 296.14 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4,5-dimethoxybenzenesulfonamide include its molecular formula (C8H10BrNO4S), molecular weight (296.14 g/mol), and its structure .科学研究应用
1. 重金属检测传感器开发
2-溴-4,5-二甲氧基苯磺酰胺衍生物已被用于开发重金属传感器。Sheikh等人(2016年)的研究专注于合成双磺酰胺以研究它们作为重金属传感器的应用。他们发现,将这些分子制备到玻璃碳电极上时,表现出对钴离子特别高的灵敏度和稳定性,表明在检测有毒污染物方面具有潜力,尤其是对环境和医疗应用(Sheikh et al., 2016)。
2. 癌症治疗光动力疗法
Pişkin等人(2020年)的研究探讨了苯磺酰胺衍生物,包括2-溴-4,5-二甲氧基苯磺酰胺,在合成酞菁锌化合物中的应用。这些化合物表现出高的单线态氧量子产率和良好的荧光性质,使它们成为光动力疗法中II型光敏剂的潜在候选者,用于癌症治疗(Pişkin等人,2020年)。
3. 分析应用
Gowda等人(1983年)的研究调查了N-溴代-p-硝基苯磺酰胺钠,一种相关化合物,在分析化学中的应用。这种化合物被证明可作为氧化滴定剂,用于直接滴定各种物质,如抗坏血酸和亚硫酸盐,显示出在简单和快速方法中的潜力(Gowda et al., 1983)。
4. 抑制糖尿病治疗活性
黄志强(2011年)合成了2-溴-4,5-二甲氧基苯磺酰胺的衍生物,对其进行了对蛋白酪氨酸磷酸酶1B(PTP1B)的抑制活性测试。一个衍生物表现出显著的抑制率,表明其在治疗2型糖尿病中的潜力(Huang Zhi-qiang, 2011)。
未来方向
生化分析
Biochemical Properties
2-Bromo-4,5-dimethoxybenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, altering their activity and influencing various biochemical pathways For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their function Additionally, 2-Bromo-4,5-dimethoxybenzenesulfonamide can interact with proteins, affecting their structure and function
Cellular Effects
The effects of 2-Bromo-4,5-dimethoxybenzenesulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in cellular responses. Additionally, 2-Bromo-4,5-dimethoxybenzenesulfonamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a research tool for studying cell biology.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4,5-dimethoxybenzenesulfonamide involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2-Bromo-4,5-dimethoxybenzenesulfonamide may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by binding to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,5-dimethoxybenzenesulfonamide can change over time due to factors such as stability and degradation . This compound is generally stable at room temperature, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, 2-Bromo-4,5-dimethoxybenzenesulfonamide may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 2-Bromo-4,5-dimethoxybenzenesulfonamide can vary with different dosages in animal models At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism Threshold effects have been observed, where a certain dosage is required to elicit a measurable response Additionally, high doses of 2-Bromo-4,5-dimethoxybenzenesulfonamide may cause toxic or adverse effects, such as cell death or tissue damage
Metabolic Pathways
2-Bromo-4,5-dimethoxybenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism This compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biochemical activities The metabolic pathways of 2-Bromo-4,5-dimethoxybenzenesulfonamide can influence its overall effects on cellular function, including changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Bromo-4,5-dimethoxybenzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, 2-Bromo-4,5-dimethoxybenzenesulfonamide can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution within cells and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Bromo-4,5-dimethoxybenzenesulfonamide can influence its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, 2-Bromo-4,5-dimethoxybenzenesulfonamide may be localized to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production
属性
IUPAC Name |
2-bromo-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXFLICJJJSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407127 | |
| Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56948-10-8 | |
| Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid](/img/structure/B1366098.png)

![4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1366102.png)
![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)

![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
